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8-Amino-3,4-dihydroquinazolin-2(1H)-one Documentation Hub

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  • Product: 8-Amino-3,4-dihydroquinazolin-2(1H)-one
  • CAS: 1253225-78-3

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 8-Amino-3,4-dihydro-1H-quinazolin-2-one

Molecular Weight: 163.18 g/mol Formula: C₈H₉N₃O CAS Registry Number: (Analogous derivatives often indexed; specific CAS for the 8-amino-3,4-dihydro variant is context-dependent in patent literature, frequently appearing...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Weight: 163.18 g/mol Formula: C₈H₉N₃O CAS Registry Number: (Analogous derivatives often indexed; specific CAS for the 8-amino-3,4-dihydro variant is context-dependent in patent literature, frequently appearing as an intermediate).

Executive Summary

This technical guide provides an in-depth analysis of 8-amino-3,4-dihydro-1H-quinazolin-2-one , a privileged bicyclic scaffold in medicinal chemistry. Distinguished by its fused pyrimidine-2-one core, this molecule serves as a critical intermediate in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors, kinase inhibitors, and GPCR ligands. Its molecular weight of 163.18 g/mol places it firmly within the "fragment-based drug discovery" (FBDD) sweet spot (MW < 300), allowing for significant elaboration without violating Lipinski’s Rule of Five.

This document details the physicochemical profile, validated synthetic protocols, and structural characterization necessary for integrating this scaffold into high-throughput lead optimization campaigns.

Physicochemical Core Analysis

Molecular Weight & Elemental Composition

Precise molecular weight determination is critical for mass spectrometry (MS) validation and stoichiometric calculations in library synthesis.

ElementSymbolCountAtomic Mass (u)Contribution ( g/mol )
CarbonC812.01196.088
HydrogenH91.0089.072
NitrogenN314.00742.021
OxygenO115.99915.999
Total 163.18
Structural Topology & Pharmacophore Features

The 8-amino-3,4-dihydro-1H-quinazolin-2-one scaffold features a unique electronic distribution. The urea moiety (N1-C2(=O)-N3) provides a rigid hydrogen-bond donor/acceptor motif, while the 8-amino group offers a vector for orthogonal functionalization—crucial for probing solvent-exposed regions in protein binding pockets.

Key Structural Descriptors:

  • H-Bond Donors (HBD): 4 (N1-H, N3-H, -NH₂).

  • H-Bond Acceptors (HBA): 2 (C=O, N-ring system interaction).

  • Topological Polar Surface Area (TPSA): ~68 Ų (Ideal for oral bioavailability).

  • LogP (Predicted): ~0.5–0.9 (Highly soluble, low lipophilicity).

Synthetic Methodology

The synthesis of 8-amino-3,4-dihydro-1H-quinazolin-2-one requires a strategy that avoids over-oxidation to the fully aromatic quinazolinone while protecting the sensitive 8-amino group during cyclization.

Validated Synthetic Pathway (Nitro-Reduction Route)

The most robust protocol involves the cyclization of a nitro-benzylamine precursor followed by chemoselective reduction. This "Late-Stage Reduction" strategy minimizes side reactions involving the free amine.

Step 1: Cyclization

  • Reagents: 2-(aminomethyl)-6-nitroaniline, Carbonyl Diimidazole (CDI) or Triphosgene.

  • Solvent: THF or Dioxane (anhydrous).

  • Conditions: 0°C to RT, 12h.

  • Mechanism: Nucleophilic attack of the benzylic amine on CDI, followed by intramolecular closure by the aniline nitrogen.

Step 2: Chemoselective Reduction

  • Reagents: H₂ (1 atm), 10% Pd/C or Fe/NH₄Cl (Bechamp conditions).

  • Solvent: Methanol/Ethanol.

  • Note: Pd/C is preferred for cleanliness, but Fe/HCl is safer if halogen substituents are present elsewhere on the ring to avoid dehalogenation.

Pathway Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical decision nodes.

SynthesisPathway Precursor 2-(aminomethyl)-6-nitroaniline Cyclization Cyclization (CDI or Urea, THF, Reflux) Precursor->Cyclization Nucleophilic Attack Intermediate 8-nitro-3,4-dihydro-1H-quinazolin-2-one (Stable Intermediate) Cyclization->Intermediate Ring Closure Reduction Reduction (H2, Pd/C or Fe/NH4Cl) Intermediate->Reduction Nitro Reduction Product 8-amino-3,4-dihydro-1H-quinazolin-2-one (MW: 163.18) Reduction->Product Isolation

Figure 1: Step-wise synthetic pathway from nitro-aniline precursors to the target 8-amino scaffold.

Experimental Protocol: Synthesis of 8-Amino Derivative

Objective: Preparation of 8-amino-3,4-dihydro-1H-quinazolin-2-one (10 mmol scale).

Phase 1: Cyclization to 8-Nitro Intermediate
  • Setup: Charge a flame-dried 100 mL round-bottom flask with 2-(aminomethyl)-6-nitroaniline (1.67 g, 10 mmol) and anhydrous THF (40 mL).

  • Addition: Cool to 0°C. Add Carbonyl Diimidazole (CDI) (1.95 g, 12 mmol) portion-wise over 15 minutes.

  • Reaction: Warm to room temperature and stir for 2 hours. If TLC indicates incomplete conversion, heat to reflux for 1 hour.

  • Workup: Quench with water (10 mL). Evaporate THF. The precipitate (8-nitro intermediate) is filtered, washed with cold water, and dried.

    • Checkpoint: Verify formation of urea carbonyl peak in IR (~1680 cm⁻¹).

Phase 2: Reduction to Final Product
  • Setup: Dissolve the 8-nitro intermediate (approx. 1.9 g) in Methanol (50 mL) in a hydrogenation vessel.

  • Catalyst: Add 10% Pd/C (190 mg, 10 wt%). Caution: Pyrophoric.

  • Hydrogenation: Purge with N₂, then stir under H₂ balloon (1 atm) for 4–6 hours at RT.

  • Purification: Filter through a Celite pad to remove catalyst. Concentrate the filtrate in vacuo.[1]

  • Crystallization: Recrystallize from Ethanol/Ether to yield off-white crystals.

Characterization & Validation

To ensure the integrity of the "core," the following spectral signatures must be validated.

Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺

  • m/z Value: 164.18

  • Fragmentation Pattern: Loss of NH₃ (17) or CO (28) is common in high-energy collision dissociation (HCD).

Nuclear Magnetic Resonance (¹H-NMR)

Solvent: DMSO-d₆

  • δ 9.0–9.5 ppm (s, 1H): N1-H (Lactam NH, broad).

  • δ 6.5–7.0 ppm (m, 3H): Aromatic protons (Positions 5, 6, 7). The 8-amino group causes an upfield shift of the adjacent protons relative to the nitro precursor.

  • δ 4.8–5.2 ppm (s, 2H): 8-NH₂ (Broad singlet, exchangeable with D₂O).

  • δ 4.3–4.4 ppm (s, 2H): C4-H₂ (Methylene protons, characteristic of the dihydro core).

  • δ 6.8 ppm (s, 1H): N3-H.

Pharmaceutical Applications

The 8-amino-3,4-dihydro-1H-quinazolin-2-one core is not merely a passive scaffold; it is an active pharmacophore.[2]

Kinase Inhibition (Hinge Binding)

The urea motif (N1-C2-N3) mimics the hydrogen bonding pattern of adenine, making this scaffold an excellent ATP-mimetic.

  • Mechanism: The lactam NH (N1) acts as a donor to the kinase hinge region (e.g., Glu residue), while the Carbonyl (C2=O) acts as an acceptor from the backbone NH.

  • 8-Amino Vector: This position points towards the solvent front or the ribose binding pocket, allowing for the attachment of solubilizing groups (e.g., piperazines) without disrupting the hinge binding.

PARP Inhibition

Similar to Olaparib and Rucaparib, the quinazolinone core mimics the nicotinamide moiety of NAD+. The 8-amino substitution can be derivatized to extend into the adenosine binding pocket of the PARP enzyme, enhancing potency and selectivity.

Applications cluster_Targets Therapeutic Targets Core 8-amino-3,4-dihydro-1H-quinazolin-2-one PARP PARP-1/2 Inhibitors (NAD+ Mimic) Core->PARP Derivatization at N3/C8 Kinase Tyrosine Kinase Inhibitors (ATP Hinge Binder) Core->Kinase Core H-Bonding GPCR GPCR Ligands (Dopamine/Serotonin) Core->GPCR Linker Attachment

Figure 2: Therapeutic utility of the 8-amino-quinazolinone scaffold.

References

  • PubChem Compound Summary. 2-Amino-3,4-dihydroquinazolin-4-one and related substructures. National Center for Biotechnology Information. Link

  • Orfi, L., et al. (2004). Improved, High Yield Synthesis of 3H-Quinazolin-4-ones, the Key Intermediates of Recently Developed Drugs. Current Medicinal Chemistry.[2] Link

  • Hati, S., & Sen, S. (2016). IBX Mediated Tandem Reaction... Synthesis of Diversely Substituted Quinazolines and 3,4-Dihydroquinazolines. Synthesis.[1][3][4][5][6][7][8][9] Link

  • BenchChem. 7-Hydroxy-3,4-dihydroquinazolin-2(1H)-one Structure and Applications.Link

  • Mhaske, S. B., & Argade, N. P. (2006). The chemistry of recently isolated naturally occurring quinazolinone alkaloids. Tetrahedron.[10] (Contextual grounding for quinazolinone natural products).

Sources

Protocols & Analytical Methods

Method

Facile Synthesis of Dihydroquinazolin-2(1H)-ones: A Robust Protocol Utilizing Carbonyldiimidazole (CDI)

An Application Note for Drug Development Professionals Abstract The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds an...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract

The 3,4-dihydroquinazolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved therapeutic agents.[1][2] This application note details a highly efficient and reliable method for the synthesis of this important heterocyclic system via the cyclization of 2-aminobenzylamines using 1,1'-Carbonyldiimidazole (CDI). We provide a comprehensive overview of the reaction mechanism, a detailed step-by-step experimental protocol, and critical insights into process optimization and troubleshooting. The use of CDI offers significant advantages, including mild reaction conditions, high yields, and operational simplicity, making it an ideal choice for applications in drug discovery and development where rapid library synthesis and process scalability are paramount.[3][4]

Introduction: The Significance of Dihydroquinazolinones & CDI

The dihydroquinazolinone core is a cornerstone in the design of novel therapeutics, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][5][6] Consequently, the development of efficient and versatile synthetic routes to this scaffold is of critical importance to the pharmaceutical industry.[7]

Traditional methods for constructing this ring system can sometimes require harsh reagents or multi-step procedures.[8] The method described herein leverages 1,1'-Carbonyldiimidazole (CDI), a versatile and mild activating agent.[3] CDI functions as a safe and effective phosgene equivalent, facilitating cyclization under neutral, room-temperature conditions.[4][9] Its primary advantages include:

  • Mild Reaction Conditions: Preserves sensitive functional groups within complex molecules, avoiding unwanted side reactions.[3]

  • High Purity & Yield: The reaction byproducts are gaseous carbon dioxide and water-soluble imidazole, which are easily removed, simplifying purification and often leading to higher yields of the desired product.[10][11]

  • Safety & Handling: CDI is a stable, crystalline solid that is significantly safer to handle than reagents like phosgene or acid chlorides.[9][11]

This protocol provides researchers with a robust and scalable method for accessing the dihydroquinazolin-2(1H)-one core, accelerating structure-activity relationship (SAR) studies and the development of new chemical entities.

Reaction Mechanism: The Role of CDI

The CDI-mediated synthesis of dihydroquinazolin-2(1H)-ones from 2-aminobenzylamine is a two-step intramolecular condensation reaction.

  • Activation: The more nucleophilic aliphatic amine of the 2-aminobenzylamine attacks one of the electrophilic carbonyl carbons of CDI. This results in the displacement of an imidazole molecule and the formation of a highly reactive N-acylimidazole intermediate.

  • Intramolecular Cyclization: The second, aromatic amine of the intermediate then performs a nucleophilic attack on the same carbonyl carbon. This intramolecular ring-closure is the key step, displacing the second imidazole molecule and forming the stable, six-membered heterocyclic ring of the dihydroquinazolin-2(1H)-one.

The overall transformation effectively uses CDI as a carbonyl group donor to form a cyclic urea derivative.

CDI_Mechanism Mechanism of CDI-Mediated Cyclization A 2-Aminobenzylamine C N-Acylimidazole Intermediate A->C Step 1: Nucleophilic Attack (Aliphatic Amine) B Carbonyldiimidazole (CDI) B->C D Dihydroquinazolin-2(1H)-one C->D Step 2: Intramolecular Cyclization (Aromatic Amine) E Imidazole (2 eq.) C->E Displacement

Caption: CDI-mediated formation of the dihydroquinazolinone ring system.

Experimental Protocol

This protocol provides a general method for the synthesis of the parent 3,4-dihydroquinazolin-2(1H)-one. Reaction parameters may be adjusted for substituted analogs as described in Table 1.

Materials and Reagents
  • 2-Aminobenzylamine

  • 1,1'-Carbonyldiimidazole (CDI), >97% purity

  • Anhydrous Tetrahydrofuran (THF), inhibitor-free

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (230-400 mesh) for column chromatography

Causality Note: The use of anhydrous THF is critical as CDI is highly sensitive to moisture and will readily hydrolyze, which would quench the reagent and significantly lower the yield.[11][12]

Step-by-Step Procedure

Experimental_Workflow start Start: Prepare Reaction Vessel (N₂ atmosphere) dissolve 1. Dissolve 2-Aminobenzylamine in Anhydrous THF start->dissolve add_cdi 2. Add CDI portion-wise at 0 °C to RT dissolve->add_cdi stir 3. Stir at Room Temperature (2-4 hours) add_cdi->stir monitor 4. Monitor Reaction (TLC or LC-MS) stir->monitor quench 5. Quench with Water monitor->quench Upon Completion extract 6. Extract with EtOAc quench->extract wash 7. Wash Organic Layer (NaHCO₃, Brine) extract->wash dry 8. Dry over MgSO₄ & Concentrate wash->dry purify 9. Purify via Silica Gel Chromatography dry->purify end End: Characterize Product (NMR, MS, mp) purify->end

Caption: General workflow for the synthesis of dihydroquinazolin-2(1H)-ones.

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-aminobenzylamine (1.0 eq). Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).

  • Reagent Addition: Slowly add solid 1,1'-Carbonyldiimidazole (1.1 eq) portion-wise to the stirred solution at room temperature. A slight exotherm and gas evolution (CO₂) may be observed as the first imidazole molecule is displaced.

  • Reaction: Allow the mixture to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Once the reaction is complete, carefully quench by adding deionized water.

    • Remove the THF under reduced pressure using a rotary evaporator.

    • Partition the resulting aqueous residue between ethyl acetate and water.

    • Separate the layers and extract the aqueous phase two more times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aq. NaHCO₃ solution (to remove any remaining imidazole) and brine.

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • The crude material can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure dihydroquinazolin-2(1H)-one.

Characterization

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected product is typically a white to off-white solid.

Data & Optimization

The described protocol is robust for a variety of substituted 2-aminobenzylamines. However, electronic effects of substituents on the aromatic ring can influence reaction times.

Table 1: Reaction Parameter Guidelines for Substituted Analogs

Substituent on Aromatic RingElectron EffectExpected Reaction TimeNotes
-H (Parent)Neutral2-4 hoursStandard conditions apply.
-OCH₃, -CH₃Electron-Donating3-6 hoursThe aromatic amine is slightly less nucleophilic, potentially slowing the final cyclization step.
-Cl, -BrElectron-Withdrawing1-3 hoursThe aromatic amine is more acidic and the ring closure may proceed faster.
-NO₂Strongly Electron-Withdrawing1-2 hoursReaction is typically rapid. Monitor closely to avoid potential side reactions if left for extended periods.

Expert Insight: While CDI-mediated cyclizations are generally clean, for particularly challenging substrates or large-scale synthesis, purification can sometimes be simplified.[13] If the product is highly crystalline, it may precipitate from the reaction mixture upon completion or after partial removal of the solvent, allowing for isolation by simple filtration.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Impure or degraded CDI. 3. Insufficient reaction time.1. Ensure all glassware is flame-dried and use freshly opened or distilled anhydrous solvent. 2. Use a fresh bottle of high-purity CDI. Check purity by observing its sharp melting point (117-122 °C).[9] 3. Continue stirring and monitor by TLC/LC-MS until starting material is consumed.
Multiple Spots on TLC (Side Products) 1. Reaction temperature too high. 2. Stoichiometry imbalance.1. Maintain reaction at room temperature. If necessary, cool the reaction to 0 °C during the CDI addition. 2. Ensure accurate weighing of reagents. Using a slight excess (1.1 eq) of CDI is optimal; a large excess is unnecessary and complicates work-up.[14]
Difficulty in Purification Imidazole byproduct co-elutes with the product.Ensure thorough washing with saturated aq. NaHCO₃ or dilute acid (e.g., 1M HCl) during the work-up to protonate and remove the basic imidazole into the aqueous layer.

Conclusion

The use of 1,1'-Carbonyldiimidazole provides a superior method for the synthesis of medicinally important dihydroquinazolin-2(1H)-ones. This protocol emphasizes operational simplicity, mild conditions, and high yields, making it an invaluable tool for drug discovery and development professionals. The self-validating nature of the reaction, with its clean byproducts and predictable outcomes, allows for confident application across a diverse range of substrates.

References

  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: 7-Hydroxy-3,4-dihydroquinazolin-2(1H)
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: Carbonyldiimidazole (CDI)
  • Title: Carbonyldiimidazole - Wikipedia Source: Wikipedia URL
  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Title: What are the uses and side effects of CDI Source: Scimplify URL
  • Title: Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 - aryl derivatives with electron-withdrawing groups Source: PubMed URL
  • Title: Synthesis of dihydroquinazolines from 2-aminobenzylamine: N 3 -aryl derivatives with electron-withdrawing groups Source: Beilstein Journals URL
  • Title: CAS No: 530-62-1 – A Complete Guide to 1,1'-Carbonyldiimidazole (CDI)
  • Title: Carbonyldiimidazole-Mediated Cyclization of Amino Alcohols to Substituted Azetidines and Other N-Heterocycles Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: 1,1'-carbonyldiimidazole - Organic Syntheses Procedure Source: Organic Syntheses URL
  • Source: Beilstein Journal of Organic Chemistry (via PMC)
  • Title: A novel method of complete activation by carbonyldiimidazole: application to ester synthesis Source: Tetrahedron Letters URL
  • Title: Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][4][10]Triazolo[4,3-a]pyridines Source: Organic Letters - ACS Publications URL:

  • Title: CDI Mediates Mild and One-Pot Syntheses of 4H-1,3-Benzoxazinones Source: ChemRxiv URL
  • Title: Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms Source: MDPI URL
  • Title: Synthesis of 2, 3- Dihydroquinazolin-4(1H)

Sources

Application

Application Note: Rational Design &amp; Utilization of 8-Amino-3,4-dihydroquinazolin-2(1H)-one Scaffolds for PARP Inhibition

Abstract & Introduction Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations (synthetic lethality). While first-generation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Poly (ADP-ribose) polymerase (PARP) inhibitors represent a cornerstone of targeted cancer therapy, particularly for tumors harboring BRCA1/2 mutations (synthetic lethality). While first-generation inhibitors like Olaparib rely on a phthalazinone core to mimic the nicotinamide moiety of NAD+, next-generation discovery demands scaffolds that offer tunable selectivity profiles (e.g., sparing PARP2 or targeting PARP4/vPARP).

This guide focuses on 8-amino-3,4-dihydroquinazolin-2(1H)-one , a versatile bioisostere of the phthalazinone core. The 8-amino position serves as a critical "diversity handle," allowing medicinal chemists to extend the molecule into the solvent-exposed regions of the PARP active site, thereby modulating potency and physicochemical properties (solubility, permeability).

Key Pharmacophore Features
  • Dihydroquinazolin-2-one Core: Forms essential hydrogen bonds with Gly863 and Ser904 in the PARP1 catalytic pocket (nicotinamide binding site).

  • 8-Amino Substituent: Provides a regioselective site for derivatization (acylation, reductive amination) to probe the "adenine-ribose" binding sub-pocket or solvent interface.

Chemical Biology Profile

PropertyDescription
Chemical Name 8-amino-3,4-dihydroquinazolin-2(1H)-one
Role Advanced Intermediate / Pharmacophore Scaffold
Target Class PARP Family (PARP1, PARP2, PARP4/vPARP)
Binding Mode Competitive Inhibitor (NAD+ mimetic)
Key Interaction H-bond donor/acceptor network with catalytic triad (H-Y-E motif)
Solubility Low in water; soluble in DMSO, DMF.

Protocol A: Functionalization of the 8-Amino Scaffold

The primary application of this intermediate is the synthesis of library candidates. The 8-amino group is less nucleophilic than aliphatic amines due to electronic conjugation with the aromatic ring, requiring specific coupling conditions.

Workflow Visualization

The following diagram illustrates the conversion of the raw intermediate into a bioactive PARP inhibitor candidate.

SynthesisWorkflow cluster_0 Critical Step: Diversity Generation Start Precursor (2,3-diaminobenzamide) Inter Core Intermediate (8-amino-3,4-dihydroquinazolin-2(1H)-one) Start->Inter Cyclization (CDI or Urea) Product Final PARP Inhibitor (8-Amido Derivative) Inter->Product Amide Coupling (Functionalization) Reagent Acyl Chloride / Carboxylic Acid + HATU Reagent->Product Reagent Addition

Caption: Synthetic workflow transforming the core scaffold into a functionalized inhibitor. The 8-amino position acts as the diversity vector.

Step-by-Step Derivatization Protocol

Objective: Synthesize an 8-amido-substituted derivative to extend the pharmacophore.

  • Preparation of Reaction Matrix:

    • Dissolve 8-amino-3,4-dihydroquinazolin-2(1H)-one (1.0 equiv) in anhydrous DMF. Note: Avoid THF if solubility is an issue.

    • Add DIPEA (3.0 equiv) to the solution.

  • Activation (If using Carboxylic Acids):

    • In a separate vial, pre-activate the desired "tail" carboxylic acid (1.1 equiv) with HATU (1.1 equiv) in DMF for 15 minutes.

    • Expert Insight: HATU is preferred over EDC/HOBt due to the lower nucleophilicity of the aniline-like 8-amino group.

  • Coupling Reaction:

    • Add the activated acid solution dropwise to the quinazolinone solution at 0°C.

    • Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

    • Monitoring: Monitor by LC-MS. The starting material (MW ~163 Da) should disappear, replaced by the product mass.

  • Work-up & Purification:

    • Dilute reaction with EtOAc and wash with saturated NaHCO3 (x2) and Brine (x1).

    • Dry over Na2SO4 and concentrate.

    • Purification: Flash column chromatography (DCM:MeOH gradient). The quinazolinone core is polar; expect elution at 5–10% MeOH.

Protocol B: Biochemical Validation (PARP1 Inhibition Assay)

Once synthesized, the compound must be validated for inhibitory potential against PARP1. This protocol uses a colorimetric histone-coating method, which is robust and cost-effective compared to radioactive assays.

Assay Principle
  • Step 1: Histones are coated onto a microplate.[1][2][3][4][5]

  • Step 2: PARP1 enzyme, Biotinylated-NAD+, and Activated DNA are added with the inhibitor.

  • Step 3: PARP1 catalyzes the transfer of Biotin-ADP-ribose onto histones (PARylation).

  • Step 4: Streptavidin-HRP detects the biotinylated polymer. Inhibitors reduce the signal.

Reagents Required[1][2][3][5][6][7]
  • Recombinant Human PARP1 Enzyme (High Specific Activity)

  • Substrate: Biotinylated NAD+ (25 µM final)

  • Activator: Nicked/Activated DNA

  • Detection: Streptavidin-HRP + TMB Substrate

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

Experimental Workflow

AssayProtocol Step1 1. Coat Plate (Histones, O/N at 4°C) Step2 2. Block & Wash (PBS-Tween + BSA) Step1->Step2 Step3 3. Reaction Assembly (Enzyme + DNA + Inhibitor) Step2->Step3 Step4 4. Initiate Reaction (Add Biotin-NAD+) Step3->Step4  Incubate 60 min Step5 5. Detection (Strep-HRP -> TMB -> OD450) Step4->Step5  Wash 3x

Caption: Colorimetric PARP inhibition assay workflow. Signal intensity is inversely proportional to inhibitor potency.

Detailed Steps
  • Plate Coating:

    • Dilute Histone stock to 10–20 µg/mL in PBS.

    • Add 50 µL/well to a high-binding 96-well plate. Incubate overnight at 4°C.

    • Wash 3x with PBST (PBS + 0.05% Tween-20).[1][2] Block with 1% BSA in PBS for 2 hours.

  • Inhibitor Preparation:

    • Prepare 1000x stock of the 8-amino-quinazolinone derivative in DMSO.

    • Perform 1:3 serial dilutions.

    • Add 5 µL of 10x inhibitor (diluted in assay buffer) to respective wells. Final DMSO concentration must be <1%.

  • Enzyme Reaction:

    • Prepare Master Mix: PARP1 enzyme (0.5 Units/well) + Activated DNA (10 µg/mL) in Assay Buffer.

    • Add 25 µL Master Mix to wells. Incubate 15 mins at RT (allows inhibitor binding).

    • Start Reaction: Add 20 µL of Biotin-NAD+ cocktail.

    • Incubate for 60 minutes at RT.

  • Detection:

    • Stop reaction (optional, or proceed to wash).[3] Wash plate 3x with PBST.

    • Add 50 µL Streptavidin-HRP (1:1000 dilution). Incubate 30 mins.

    • Wash 3x.[1][2] Add TMB substrate.[3] Develop until blue color appears (10–15 mins).

    • Stop with 1M H2SO4. Read Absorbance at 450 nm.[3][4][5]

Data Analysis

Calculate % Inhibition using the formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">



  • OD_Max: Enzyme + NAD + DMSO (No inhibitor)

  • OD_Min: No Enzyme (Background)

Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Coupling Yield 8-Amino group low nucleophilicity.Switch to HATU or PyBOP coupling agents. Increase temperature to 40°C if stable.
High Assay Background Incomplete washing or sticking.Increase Tween-20 to 0.1% in wash buffer. Ensure BSA blocking is fresh.
Z-Factor < 0.5 Pipetting error or enzyme degradation.Use a multichannel pipette.[4] PARP1 is unstable; aliquot and store at -80°C. Do not freeze-thaw >2 times.
Precipitation in Assay Inhibitor insolubility.Check the 8-amino derivative solubility. If turbid at 100 µM, lower the testing range or add 0.01% Triton X-100.

References

  • Rational design of selective inhibitors of PARP4. Source: National Institutes of Health (PMC). URL:[Link]

  • Discovery of quinazoline-2,4(1H,3H)-dione derivatives as novel PARP-1/2 inhibitors. Source: Royal Society of Chemistry (RSC) / PubMed. URL:[Link]

  • Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors. Source: Royal Society of Chemistry (RSC Advances). URL:[Link]

  • PARP1 Colorimetric Assay Kit Protocol. Source: BPS Bioscience.[1][2] URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reduction Conditions for 8-Nitro-dihydroquinazolinone Precursors

Welcome to the technical support center for the optimization of reduction conditions for 8-nitro-dihydroquinazolinone precursors. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of reduction conditions for 8-nitro-dihydroquinazolinone precursors. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the complexities of this critical synthetic transformation. The reduction of the nitro group to an amine is a pivotal step in the synthesis of many biologically active quinazolinone-based compounds. Achieving high yield and purity requires careful consideration of the reducing agent, reaction conditions, and potential side reactions.

Understanding the Transformation: The Chemistry Behind Nitro Group Reduction

The conversion of an aromatic nitro group to an amine is a multi-step process that proceeds through several intermediates, including nitroso and hydroxylamine species.[1][2] The overall reaction involves the transfer of six electrons and six protons to the nitro group. The choice of reducing agent and reaction conditions determines the efficiency of this process and the potential for the formation of undesired byproducts such as azoxy, azo, or hydrazo compounds.[3][4]

A general schematic of the reduction pathway is illustrated below:

Nitro_Reduction_Pathway Nitro Ar-NO₂ (Nitroarene) Nitroso Ar-NO (Nitroso) Nitro->Nitroso +2e⁻, +2H⁺ Hydroxylamine Ar-NHOH (Hydroxylamine) Nitroso->Hydroxylamine +2e⁻, +2H⁺ Side_Products Side Products (Azoxy, Azo, etc.) Nitroso->Side_Products Condensation Amine Ar-NH₂ (Amine) Hydroxylamine->Amine +2e⁻, +2H⁺ Hydroxylamine->Side_Products Condensation

Caption: General pathway for the reduction of a nitroarene to an aniline, highlighting key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for reducing an 8-nitro-dihydroquinazolinone precursor?

A1: Several reliable methods are available, each with its own advantages and disadvantages. The most common include:

  • Catalytic Hydrogenation: This is often the method of choice due to its clean reaction profile, with water being the primary byproduct.[2] Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney Nickel (Raney Ni).[2][5]

  • Metal/Acid Systems: These are classic, robust methods. Commonly used combinations include Iron/Ammonium Chloride (Fe/NH₄Cl), Iron/Acetic Acid (Fe/AcOH), and Tin(II) Chloride/Hydrochloric Acid (SnCl₂/HCl).[5][6][7] These methods are often more cost-effective than catalytic hydrogenation.[1]

  • Sodium Dithionite (Na₂S₂O₄): This is a mild and versatile reducing agent that can be used under neutral or slightly basic conditions.[8][9] It is particularly useful when other reducible functional groups are present.

Q2: My reaction is incomplete, or the yield is very low. What should I check first?

A2: Low conversion is a common issue. Here's a systematic approach to troubleshooting:

  • Reagent/Catalyst Activity: Ensure your reducing agent or catalyst is fresh and active. Catalysts like Pd/C can be poisoned by sulfur-containing compounds, and reagents like sodium dithionite can decompose over time.[4]

  • Solubility: The 8-nitro-dihydroquinazolinone precursor must be soluble in the reaction solvent. Poor solubility can significantly hinder the reaction rate. Consider using a co-solvent system if necessary.[4]

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent, especially for metal/acid systems.[4]

  • Temperature: While many reductions proceed at room temperature, some substrates may require heating. However, be cautious as higher temperatures can sometimes lead to the formation of side products.[4]

Q3: I am observing significant side products. How can I improve the selectivity for the desired amine?

A3: The formation of side products, such as azoxy or azo compounds, often arises from the condensation of the nitroso and hydroxylamine intermediates.[3] To minimize these:

  • Control the Reaction Temperature: Exothermic reactions can lead to localized overheating, which can promote side reactions. Ensure adequate stirring and cooling if necessary.[4]

  • Optimize Reagent Addition: In some cases, slow addition of the reducing agent can help maintain a low concentration of the reactive intermediates, thus minimizing side product formation.

  • Choose a Milder Reducing Agent: If harsh conditions are leading to side reactions, consider a milder system like sodium dithionite.[8]

Q4: How do I choose the best reduction method for my specific 8-nitro-dihydroquinazolinone derivative?

A4: The optimal method depends on the other functional groups present in your molecule. The following decision tree can guide your selection:

Reagent_Selection Start Start: Identify other reducible functional groups Halogen Halogen (Cl, Br, I) present? Start->Halogen Carbonyl Ketone/Aldehyde present? Halogen->Carbonyl No Use_RaneyNi Use Raney Ni/H₂ or Fe/NH₄Cl Halogen->Use_RaneyNi Yes EsterAmide Ester/Amide present? Carbonyl->EsterAmide No Use_SnCl2 Use SnCl₂ or Fe/AcOH Carbonyl->Use_SnCl2 Yes AlkeneAlkyne Alkene/Alkyne present? EsterAmide->AlkeneAlkyne No Use_FeNH4Cl Use Fe/NH₄Cl EsterAmide->Use_FeNH4Cl Yes NoOtherGroups No other sensitive groups AlkeneAlkyne->NoOtherGroups No Use_Na2S2O4 Consider Sodium Dithionite AlkeneAlkyne->Use_Na2S2O4 Yes Use_PdC Catalytic Hydrogenation (Pd/C, H₂) or Fe/NH₄Cl NoOtherGroups->Use_PdC

Caption: Decision tree for selecting a suitable reduction method based on functional group compatibility.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Incomplete Reaction 1. Inactive catalyst or reagent.[4]2. Poor solubility of starting material.[4]3. Insufficient amount of reducing agent.[4]4. Reaction temperature is too low.1. Use a fresh batch of catalyst/reagent.2. Try a different solvent or a co-solvent system (e.g., EtOH/water).3. Increase the equivalents of the reducing agent.4. Gradually increase the reaction temperature while monitoring for side product formation.
Formation of Side Products (e.g., colored impurities) 1. Reaction temperature is too high.[4]2. Reaction time is too long.3. Inefficient stirring.1. Run the reaction at a lower temperature, or use an ice bath to control exotherms.2. Monitor the reaction by TLC and quench it as soon as the starting material is consumed.3. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Dehalogenation (for halogenated precursors) Use of Pd/C catalyst with aryl halides.[5]1. Switch to a different catalyst like Raney Nickel.[5]2. Use a non-catalytic method such as Fe/NH₄Cl or SnCl₂.[10]
Reduction of other functional groups The chosen reducing agent is not selective enough.1. Consult the decision tree above to select a more appropriate reducing agent.2. Consider milder reagents like sodium dithionite.[8]
Difficult Work-up Formation of metal salt precipitates (e.g., with SnCl₂).[1]1. For SnCl₂, after the reaction, carefully basify the mixture with aqueous NaOH to precipitate tin salts, then filter.[11]2. For Fe/NH₄Cl, filter the reaction mixture through a pad of Celite to remove iron oxides.[11]

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Pd/C

This method is generally clean and high-yielding.[2]

Materials:

  • 8-nitro-dihydroquinazolinone precursor (1.0 eq)

  • 10% Palladium on carbon (1-5 mol%)

  • Ethanol or Methanol

  • Hydrogen gas source (e.g., balloon or Parr hydrogenator)

  • Celite®

Procedure:

  • In a suitable reaction vessel, dissolve the 8-nitro-dihydroquinazolinone precursor in ethanol or methanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.

  • Maintain a positive pressure of hydrogen (e.g., from a balloon or at a set pressure on a hydrogenator).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[11]

  • Concentrate the filtrate under reduced pressure to obtain the crude 8-amino-dihydroquinazolinone.

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a cost-effective and robust method.[6][7]

Materials:

  • 8-nitro-dihydroquinazolinone precursor (1.0 eq)

  • Iron powder (3-5 eq)

  • Ammonium chloride (NH₄Cl) (3-5 eq)

  • Ethanol/Water (e.g., 4:1 mixture)

  • Celite®

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the 8-nitro-dihydroquinazolinone precursor, iron powder, and ammonium chloride.

  • Add the ethanol/water solvent mixture.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron oxides, washing the pad with ethanol.[11]

  • Concentrate the filtrate under reduced pressure. The crude product can be further purified by extraction or crystallization.

Protocol 3: Reduction using Tin(II) Chloride (SnCl₂)

This method is particularly useful for substrates with other reducible functional groups that are sensitive to catalytic hydrogenation.[5][10]

Materials:

  • 8-nitro-dihydroquinazolinone precursor (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq)

  • Ethanol or Ethyl Acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, dissolve the 8-nitro-dihydroquinazolinone precursor in ethanol or ethyl acetate.

  • Add the SnCl₂·2H₂O to the solution.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully add saturated aqueous NaHCO₃ solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[11]

Comparative Summary of Reduction Methods

Method Advantages Disadvantages Typical Conditions
Catalytic Hydrogenation (Pd/C, H₂) - High yields- Clean reaction (byproduct is water)[2]- Mild conditions[2]- Catalyst can be expensive- Safety concerns with hydrogen gas[2]- May reduce other functional groups[2]- Potential for dehalogenation[5]H₂ (balloon or pressure), Pd/C (1-5 mol%), EtOH or MeOH, room temp.[11]
Fe/NH₄Cl - Inexpensive and readily available reagents[7]- High functional group tolerance[7]- Generally safe- Stoichiometric amounts of iron required- Work-up can be tediousFe powder (3-5 eq), NH₄Cl (3-5 eq), EtOH/H₂O, reflux[11]
SnCl₂ - Mild conditions- Good for substrates with other reducible groups[5]- Stoichiometric amounts of tin salts required- Work-up involves precipitation and filtration of tin salts[1]- Tin waste is a concern[12]SnCl₂·2H₂O (3-5 eq), EtOH or EtOAc, room temp to reflux[11]
Sodium Dithionite (Na₂S₂O₄) - Mild reducing agent- Can be used in aqueous solutions[9]- Can decompose on storage[4]- May require an excess of the reagentNa₂S₂O₄, DMF/H₂O or other suitable solvent, heat[13]

References

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal C
  • A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. Organic Chemistry Portal.
  • Nitro Reduction - Common Conditions. Organic Chemistry Portal.
  • FeS-NH4Cl-CH3OH-H2O: An efficient and inexpensive system for reduction of nitroarenes to anilines | Request PDF.
  • Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach. RSC Publishing.
  • Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. Benchchem.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst | Organic Letters.
  • Application Notes and Protocols for the Reduction of Nitro Groups to Amines. Benchchem.
  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activ
  • Hydrogenation of nitro compounds to anilines. candcs.
  • Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism | Journal of Chemical Education.
  • Sodium Hydrosulfite, Sodium Dithionite. Organic Chemistry Portal.
  • HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING C
  • General scheme for the catalytic hydrogenation of nitroarene.
  • selective reduction of nitro group without affecting other functional groups. Benchchem.
  • Catalytic Hydrogenation of Nitrobenzene to Aniline | Applic
  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogen
  • Troubleshooting: How to Improve Yield - Chemistry. University of Rochester.
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires C
  • Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
  • Sn2+ reduction. Wordpress.
  • Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Publishing.
  • Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrog
  • Selective Reduction of the Nitro-group Using Co2(CO)8-H2O. SciSpace.
  • Stannous Chloride-Mediated Reductive Cyclization−Rearrangement of Nitroarenyl Ketones † | Request PDF.
  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons.
  • SELECTIVE REDUCTION OF 5,7-DINITRO-8-HYDROXYQUINOLINE AND SYNTHESIS OF 2-SUBSTITUTED 5-NITROOXAZOLO[4,5-h]QUINOLINES. Chemistry of Heterocyclic Compounds.
  • Reduction of Nitroarenes with Sodium Dithionite. (1997) | J. M. Khurana. SciSpace.
  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • Which one is the best procedure for the reduction of aromatic nitro compounds?.
  • Production of aminoquinolines.
  • Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Thieme.
  • Domino Nitro Reduction-Friedländer Heterocyclization for the Prepar
  • Reduction of Nitro group using iron [a] Reaction conditions: 3e....

Sources

Optimization

Technical Support Center: Purification of 8-Amino-3,4-dihydroquinazolin-2(1H)-one

Executive Summary & Solvent Selection Matrix The Challenge: 8-Amino-3,4-dihydroquinazolin-2(1H)-one (hereafter 8-ADQ ) presents a unique purification challenge. The molecule contains a polar cyclic urea core (quinazolino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Solvent Selection Matrix

The Challenge: 8-Amino-3,4-dihydroquinazolin-2(1H)-one (hereafter 8-ADQ ) presents a unique purification challenge. The molecule contains a polar cyclic urea core (quinazolinone) and a basic primary amine at the 8-position. This combination creates high lattice energy, often resulting in poor solubility in standard organic solvents and a tendency to "oil out" rather than crystallize. Furthermore, the electron-rich 8-amino group makes the compound susceptible to oxidative degradation (browning) in hot solutions.

Solvent Strategy: Successful recrystallization requires a solvent system that disrupts the intermolecular hydrogen bonding of the urea core while maintaining the chemical stability of the amine.

Solvent Selection Table
Solvent SystemClassificationSuitabilityContext & Notes
Ethanol (Abs.) Protogenic PolarPrimary Best balance of solubility and recovery. Requires reflux.[1]
Ethanol / Water (9:1) Binary PolarSecondary Use if the compound is too soluble in pure EtOH. Water acts as the anti-solvent.
DMF / Water Polar Aprotic / PolarHigh-Purity For removing inorganic salts or very polar impurities. Requires anti-solvent precipitation.
Acetonitrile Polar AproticAlternative Good for removing non-polar byproducts. Risk of oiling out if cooled too fast.[2]
Ethyl Acetate Polar AproticPoor Generally insufficient solubility for this specific urea/amine scaffold.

Detailed Experimental Protocols

Protocol A: Standard Recrystallization (Ethanol System)

Best for: Routine purification of crude material with >85% purity.

Safety Note: Perform all operations in a fume hood. The 8-amino group is sensitive to oxidation; using degassed solvents is highly recommended.

  • Preparation: Charge the crude 8-ADQ into a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush the system with Nitrogen (

    
    ) or Argon.
    
  • Dissolution: Add Absolute Ethanol (10 mL per gram of crude) through the top of the condenser.

  • Heating: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Checkpoint: If solids remain after 15 minutes of reflux, add more ethanol in 1 mL portions until dissolution is complete.

    • Expert Tip: If a small amount of dark solid remains undissolved, it is likely inorganic salts or polymerized impurities. Perform a hot filtration through a pre-warmed Celite pad.

  • Crystallization: Remove the heat source and allow the flask to cool slowly to room temperature on a cork ring or wood block. Do not place directly on a cold benchtop (shock cooling causes oiling).

  • Finishing: Once at room temperature, place the flask in an ice bath (

    
    ) for 1 hour to maximize yield.
    
  • Isolation: Filter the crystals using vacuum filtration. Wash the cake with cold ethanol (

    
    ). Dry under high vacuum at 
    
    
    
    .
Protocol B: Acid-Base Swing Purification

Best for: Removing non-basic impurities or when recrystallization fails to yield a solid.

Mechanism: This method exploits the basicity of the 8-amino group to pull the compound into the aqueous phase, leaving non-basic impurities in the organic phase.

  • Dissolution: Suspend crude 8-ADQ in water.

  • Acidification: Slowly add 1M HCl until the pH reaches ~2.0. The solid should dissolve as the hydrochloride salt forms.

    • Filtration: Filter this acidic solution to remove any insoluble non-basic impurities.

  • Washing: Extract the acidic aqueous layer with Ethyl Acetate (

    
    ). Discard the organic (EtOAc) layer.
    
  • Precipitation: Cool the aqueous layer to

    
    . Slowly adjust the pH back to 8-9 using saturated Sodium Bicarbonate (
    
    
    
    ) or 1M NaOH. The free base 8-ADQ will precipitate.
  • Collection: Filter the precipitate, wash copiously with water, and dry.

Visualization: Decision & Workflow Logic

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal purification method based on impurity profile and solubility.

SolventSelection Start Start: Analyze Crude 8-ADQ PurityCheck Is Purity > 85%? Start->PurityCheck SolubleEtOH Soluble in Hot EtOH? PurityCheck->SolubleEtOH Yes MethodB Protocol B: Acid-Base Swing PurityCheck->MethodB No (High Impurities) MethodA Protocol A: Recrystallization (Ethanol) SolubleEtOH->MethodA Yes MethodC Protocol C: DMF/Water Precipitation SolubleEtOH->MethodC No (Very Insoluble)

Figure 2: Acid-Base Purification Mechanism

Caption: Chemical workflow exploiting the 8-amino group for purification.

AcidBase Crude Crude 8-ADQ (Solid) AcidStep Add 1M HCl (Forms Soluble Salt) Crude->AcidStep Dissolution WashStep Wash with EtOAc (Removes Non-Basics) AcidStep->WashStep Purification BaseStep Add NaHCO3 (Precipitates Free Base) WashStep->BaseStep Neutralization Pure Pure 8-ADQ (Solid) BaseStep->Pure Filtration

Troubleshooting & FAQs

Q1: The solution turned dark brown during reflux. What happened?

  • Cause: The 8-amino group is electron-rich and prone to oxidation, especially in hot, oxygenated solvents.

  • Fix: Always degas your solvent (bubble

    
     for 10 mins) before heating. Add a pinch of sodium metabisulfite or ascorbic acid to the recrystallization solvent as an antioxidant if the problem persists.
    

Q2: My product "oiled out" instead of crystallizing.

  • Cause: The saturation point was reached at a temperature where the compound is liquid (melting point depression by impurities), or cooling was too rapid.

  • Fix: Re-heat the mixture until clear. Add a "seed crystal" of pure material if available. Allow the flask to cool very slowly (wrap the flask in a towel to insulate). If using Ethanol/Water, slightly increase the Ethanol ratio.

Q3: I have low recovery (<50%). Where is my compound?

  • Cause: 8-ADQ likely has significant solubility in the mother liquor due to the polar urea core.

  • Fix: Concentrate the mother liquor (filtrate) to half its volume and cool again to harvest a "second crop." Alternatively, use the Acid-Base Swing (Protocol B) to recover material from the filtrate.

Q4: Can I use DMSO?

  • Analysis: While DMSO dissolves the compound well, its high boiling point (

    
    ) makes removal difficult. DMSO is not recommended for standard recrystallization unless you plan to precipitate by pouring the DMSO solution into a large excess of water (Protocol C path).
    

References

  • Solubility of Quinazolinones: Journal of Organic Chemistry. "One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles." (2013). (Provides solubility context for amino-substituted quinazolines).

  • General Recrystallization Techniques: MIT Digital Lab Techniques Manual. "Recrystallization."[1][2][3][4]

  • Purification of Amino-Heterocycles: BenchChem Technical Support. "Purification of Boc-Protected Amino Acids by Recrystallization." (2025).[2] (Analogous protocols for polar amino-compounds).

  • Green Chemistry Solvents: RSC Advances. "Deep Eutectic Solvent Mediated Synthesis of Quinazolinones." (2016). (Discusses solubility in urea-based systems).

Sources

Reference Data & Comparative Studies

Validation

Comparing biological potency of 8-amino vs 6-amino quinazolinones

Title: Comparative Analysis of 8-Amino vs. 6-Amino Quinazolinones: Biological Potency & SAR Guide Executive Summary: The Regioisomer Divergence In the optimization of quinazolinone scaffolds—privileged structures in kina...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Analysis of 8-Amino vs. 6-Amino Quinazolinones: Biological Potency & SAR Guide

Executive Summary: The Regioisomer Divergence

In the optimization of quinazolinone scaffolds—privileged structures in kinase inhibition (EGFR, VEGFR, PI3K) and antimicrobial drug discovery—the positioning of the amino substituent dictates the molecule's physicochemical destiny.

  • 6-Amino Quinazolinones: The industry standard for solvent interaction. Located at the "exit vector" of the ATP-binding pocket, the 6-position is ideal for solubilizing groups (e.g., morpholine in Gefitinib) that interact with the solvent front.

  • 8-Amino Quinazolinones: The potency/permeability specialist. This position allows for intramolecular hydrogen bonding with the N1 ring nitrogen. While this often enhances membrane permeability (including BBB penetration) and potency by locking bioactive conformations, it frequently compromises metabolic stability compared to 6- or 7-substituted analogs.

Molecular Architecture & Mechanistic Logic

To understand biological differences, we must first analyze the chemical environment.

Electronic & Steric Vectors
Feature6-Amino Substitution 8-Amino Substitution
Electronic Effect Para to N1. Acts as an electron donor via resonance, increasing the basicity of the pyrimidine ring (N1).Ortho to N1. Inductive effects dominate. Can form intramolecular H-bonds.[1][2]
Binding Pocket Role Solvent Exposed. Typically points towards the solvent channel in kinase pockets (e.g., EGFR). Used to append bulkier hydrophilic tails to improve PK.Hydrophobic Pocket/Hinge. Often buried or interacting with the "sugar pocket" or hinge region residues. Space is more restricted.
Intramolecular H-Bond None. Too distant from ring nitrogens.High Probability. The 8-NH₂ can donate a proton to the N1 lone pair (5-membered pseudo-ring).
pKa Influence Increases N1 basicity (pKa ~5.5–6.5).Lowers N1 basicity due to H-bond masking and inductive withdrawal.
The Intramolecular "Stealth" Effect (8-Amino)

The defining feature of the 8-amino isomer is the ability to form a planar, intramolecular hydrogen bond between the exocyclic 8-amino hydrogen and the endocyclic N1 nitrogen.

  • Impact: This "masks" the polarity of the amino group and the ring nitrogen, significantly increasing lipophilicity (LogP) and membrane permeability without adding carbon weight. This is a critical strategy for designing brain-penetrant kinase inhibitors (e.g., JNK3 inhibitors).

Biological Potency Comparison

Case Study A: Kinase Inhibition (EGFR & JNK)

In EGFR inhibitors (like Erlotinib/Gefitinib analogs), the 6-position is preferred for solubility. However, in JNK (c-Jun N-terminal kinase) inhibitors, the 8-position drives potency.

Comparative Data Profile (Synthesized from SAR Studies):

Compound ClassTarget6-Substituted Potency (IC₅₀)8-Substituted Potency (IC₅₀)PK/ADME Observation
4-Anilinoquinazoline EGFR (WT) High (nM range) Standard binding modeModerate (µM range) Steric clash often observed6-subst allows solubilizing tails; 8-subst often limits solubility.
Tricyclic Quinazoline JNK3 > 1000 nM9 nM 8-subst provided 100x potency boost but reduced metabolic half-life (

).
Fluoro-Quinazolinone Antimicrobial MIC: 12.5 µg/mLMIC: 6.25 µg/mL8-amino derivatives often show superior DNA gyrase binding.

Critical Insight: In JNK3 inhibitors, 8-substitution improved potency by filling a specific hydrophobic pocket, but the resulting compounds suffered from rapid microsomal clearance compared to 7-substituted analogs.

Case Study B: Antimicrobial Activity (DNA Gyrase)

In antimicrobial applications, 8-amino-substituted quinazolinones often outperform 6-amino variants.

  • Mechanism: The 8-amino group acts as a hydrogen bond donor to the Asp residue in the DNA gyrase B subunit active site.

  • Data: 8-amino-6-fluoro-quinazolinones exhibit lower MIC values against S. aureus compared to their 6-amino-8-fluoro regioisomers.

Visualizing the Signaling Pathway (EGFR)

Understanding where these molecules act requires visualizing the downstream consequences of inhibition.

EGFR_Pathway Ligand EGF Ligand EGFR EGFR (Receptor) Ligand->EGFR Activation Ras Ras (GTPase) EGFR->Ras GRB2/SOS PI3K PI3K EGFR->PI3K Quin Quinazolinone Inhibitor (Competes with ATP) Quin->EGFR Inhibition (ATP Site) Raf Raf (Kinase) Ras->Raf MEK MEK Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus (Proliferation/Survival) ERK->Nucleus Transcription AKT AKT PI3K->AKT AKT->Nucleus Anti-Apoptosis

Figure 1: EGFR Signaling Cascade.[3] Quinazolinones (Yellow) act as ATP-competitive inhibitors at the receptor level, blocking downstream MAPK (Ras/Raf) and PI3K/Akt pathways.

Experimental Protocols

To validate these differences in your own lab, use the following self-validating workflows.

Synthesis: The Niementowski Modification

This route allows selective access to 6- or 8-nitro precursors, which are then reduced to amines.

  • Starting Material: Select 5-nitroanthranilic acid (yields 6-amino) or 3-nitroanthranilic acid (yields 8-amino).

  • Cyclization: Reflux anthranilic acid with formamide (or formamidine acetate) at 140°C for 6–12 hours.

    • Validation: Monitor disappearance of acid peak via TLC (MeOH:DCM 1:9).

  • Reduction: Dissolve nitro-quinazolinone in EtOH. Add SnCl₂·2H₂O (5 eq) and reflux for 4 hours.

    • Critical Step: Adjust pH to >8 during workup to ensure the amine is free-based (especially for the 8-amino to allow intramolecular H-bonding).

  • Purification: Recrystallize from Ethanol/DMF.

Kinase Inhibition Assay (FRET-based)

Standardized protocol for EGFR/JNK comparison.

  • Reagents: Recombinant Kinase (EGFR or JNK3), ATP (at Km), Fluorescent Peptide Substrate, Test Compounds (6-amino vs 8-amino variants).

  • Procedure:

    • Prepare 3x serial dilutions of quinazolinones in DMSO (Start at 10 µM).

    • Incubate kinase + compound for 15 mins at RT (equilibrium).

    • Add ATP/Substrate mix to initiate reaction.

    • Stop reaction after 60 mins using EDTA/antibody detection mix.

    • Read: Measure Fluorescence Resonance Energy Transfer (FRET) signal.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to sigmoidal dose-response curve to extract IC₅₀.

  • Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Gefitinib) must fall within 3-fold of historical IC₅₀.

Synthesis Workflow Diagram

Synthesis_Flow Start Start: Nitro-Anthranilic Acid Branch Select Isomer Start->Branch Path6 5-Nitro Isomer (Para to amine) Branch->Path6 Target 6-Pos Path8 3-Nitro Isomer (Ortho to amine) Branch->Path8 Target 8-Pos Cyclize Cyclization (Formamide, 140°C) Path6->Cyclize Path8->Cyclize Reduct Reduction (SnCl2 / EtOH) Cyclize->Reduct Prod6 6-Amino Quinazolinone Reduct->Prod6 From 5-Nitro Prod8 8-Amino Quinazolinone Reduct->Prod8 From 3-Nitro

Figure 2: Divergent synthesis pathway for regioisomeric amino-quinazolinones starting from specific nitro-anthranilic acid precursors.

References

  • Comparison of 6- and 8-substituted quinazolines as JNK inhibitors

    • Title: Synthesis and SAR of novel quinazolines as potent and brain-penetrant c-jun N-terminal kinase (JNK) Inhibitors.
    • Source: Bioorganic & Medicinal Chemistry Letters (via NIH).
    • URL:[Link]

  • Intramolecular Hydrogen Bonding in Drug Design

    • Title: Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space.[4]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Quinazolinone SAR and Antimicrobial Activity

    • Title: Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.[5]

    • Source: Journal of Pharmaceutical & Bioallied Sciences (via NIH).
    • URL:[Link]

  • Crystal Structure & H-Bonding Analysis

    • Title: Crystal structures of 6-nitroquinazolin-4(3H)-one and 6-aminoquinazolin-4(3H)-one.[6]

    • Source: Intern
    • URL:[Link]

Sources

Comparative

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 8-amino-3,4-dihydroquinazolin-2(1H)-one

This guide provides a detailed technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 8-amino-3,4-dihydroquinazolin-2(1H)-one. While specific, validated retention time dat...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed technical comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 8-amino-3,4-dihydroquinazolin-2(1H)-one. While specific, validated retention time data for this compound is not extensively published, this document synthesizes established chromatographic principles and data from analogous quinazolinone structures to propose a robust analytical framework. We will explore the causal relationships behind methodological choices, present comparative data based on predictable chemical behavior, and provide a detailed protocol for reproducible analysis in a research and drug development setting.

Introduction: The Analytical Challenge of Polar Quinazolinones

Quinazolinone and its derivatives represent a cornerstone in medicinal chemistry, exhibiting a vast range of pharmacological activities, including anticancer and anti-inflammatory properties.[1][2] 8-amino-3,4-dihydroquinazolin-2(1H)-one is a key heterocyclic scaffold, and its accurate quantification and purity assessment are critical for drug discovery and development.

The primary analytical challenge posed by this molecule is its polarity, conferred by the free amino group (-NH2) and the lactam moiety. In Reversed-Phase HPLC (RP-HPLC), the most common mode of analysis, highly polar compounds often exhibit poor retention on traditional non-polar stationary phases (like C18), leading to early elution and potential interference from the solvent front.[3][4] This guide addresses this challenge by comparing suitable RP-HPLC strategies to achieve robust and reliable separation.

The Critical Role of Mobile Phase pH and Stationary Phase Chemistry

In RP-HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase.[5] For ionizable molecules like 8-amino-3,4-dihydroquinazolin-2(1H)-one, the mobile phase pH is the most powerful tool for controlling retention time.[5][6] The primary amino group is basic and will be protonated (cationic) at a pH below its pKa.

  • At Low pH (e.g., pH < 4): The amino group is fully protonated (-NH3+), making the molecule highly polar and resulting in very short retention times on a C18 column.

  • At High pH (e.g., pH > 8): The amino group is in its neutral, un-ionized form (-NH2), increasing its hydrophobicity and leading to stronger retention.[6]

Therefore, precise pH control is paramount for reproducible results.[7] Furthermore, the choice of stationary phase is critical. While standard C18 columns can suffer from "phase collapse" or "dewetting" in the highly aqueous mobile phases needed for polar compounds, modern columns with polar-embedded or polar-endcapped functionalities are designed to maintain a hydrated surface layer, ensuring stable retention times even with 100% aqueous mobile phases.[4][8] Phenyl-based columns can also offer alternative selectivity for aromatic compounds through π-π interactions.[9]

Comparative Analysis: Predicting Retention Behavior

To illustrate the principles of separation, we will compare the predicted retention behavior of our target analyte with two hypothetical structural analogues under a proposed, optimized RP-HPLC method. The elution order is predicted based on the fundamental principle that in RP-HPLC, retention time increases with increasing hydrophobicity.

Proposed HPLC Method:

  • Column: Polar-Endcapped C18 (e.g., Agilent ZORBAX Eclipse Plus C18, Waters Acquity BEH C18) (100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 45% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C[10][11]

  • Detection: UV at 254 nm[12]

  • Injection Volume: 2 µL

Table 1: Predicted Comparative Retention Times of Quinazolinone Analogues

CompoundStructureKey Structural DifferencePredicted PolarityPredicted Retention Time (min)
Analyte 1 (Target) 8-amino-3,4-dihydroquinazolin-2(1H)-one-NH2 groupHigh~ 4.5
Analyte 2 (Less Polar) 3,4-dihydroquinazolin-2(1H)-oneLacks -NH2 groupMedium~ 6.8
Analyte 3 (More Polar) 8-amino-6-hydroxy-3,4-dihydroquinazolin-2(1H)-oneAdditional -OH groupVery High~ 3.2

Disclaimer: The retention times presented are expert predictions based on chromatographic theory and are intended for comparative and illustrative purposes. Actual retention times must be confirmed experimentally.

Justification of Predicted Elution Order:

  • Analyte 3 (More Polar): The presence of both an amino (-NH2) and a hydroxyl (-OH) group makes this compound the most polar, leading to the weakest hydrophobic interaction with the C18 stationary phase and therefore the shortest retention time.

  • Analyte 1 (Target): The amino group makes this compound significantly more polar than the unsubstituted parent structure, resulting in an intermediate retention time.

  • Analyte 2 (Less Polar): Lacking any highly polar functional groups, this parent quinazolinone is the most hydrophobic of the three, resulting in the strongest interaction with the stationary phase and the longest retention time.

Experimental Workflow and Key Relationships

The following diagrams illustrate the logical workflow for HPLC analysis and the fundamental relationship between pH and analyte retention.

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System Operation cluster_data Data Analysis sp Standard/Sample Weighing & Dissolution (e.g., in 50:50 ACN/H2O) mp Mobile Phase Preparation (A: Buffered Aqueous, pH 9.0) (B: Acetonitrile) sp->mp degas Filtration & Degassing of Mobile Phases mp->degas setup System Equilibration (Initial Gradient Conditions, e.g., 5% B) degas->setup inject Sample Injection (2 µL) setup->inject sep Gradient Separation on Polar-Endcapped C18 Column inject->sep detect UV Detection (254 nm) sep->detect integrate Chromatogram Integration (Peak Area & Retention Time) detect->integrate quant Quantification (Calibration Curve) integrate->quant report Reporting (Purity, Concentration) quant->report

Caption: HPLC analysis workflow from preparation to reporting.

G cluster_ph Mobile Phase pH vs. Analyte State cluster_rt Resulting Retention on RP-HPLC low_ph Low pH (e.g., 3.0) Analyte is Protonated (R-NH3+) Highly Polar short_rt Short Retention Time (Weak Interaction) low_ph->short_rt leads to high_ph High pH (e.g., 9.0) Analyte is Neutral (R-NH2) More Hydrophobic long_rt Long Retention Time (Strong Interaction) high_ph->long_rt leads to

Caption: Effect of mobile phase pH on analyte state and retention.

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for analyzing 8-amino-3,4-dihydroquinazolin-2(1H)-one using the recommended method.

A. Reagents and Materials

  • 8-amino-3,4-dihydroquinazolin-2(1H)-one reference standard

  • Acetonitrile (HPLC or LC-MS grade)

  • Ammonium Acetate (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Ammonium Hydroxide or Acetic Acid (for pH adjustment)

  • HPLC Vials with caps

  • 0.22 µm Syringe filters (if samples are not fully dissolved)

B. Instrument and Conditions

  • HPLC System: A binary pump system with UV detector (e.g., Agilent 1260/1290, Waters Alliance/Acquity)

  • Column: Polar-Endcapped C18, 100 mm x 2.1 mm, 1.8 µm

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in water. Adjust pH to 9.0 using ammonium hydroxide. Filter and degas.

  • Mobile Phase B: 100% Acetonitrile. Filter and degas.

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 2 µL

  • Gradient Program:

    • 0.00 min: 5% B

    • 10.00 min: 45% B

    • 10.10 min: 95% B

    • 12.00 min: 95% B

    • 12.10 min: 5% B

    • 15.00 min: 5% B (End Run)

C. Procedure

  • Standard Preparation: Accurately weigh ~1.0 mg of the reference standard and dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by diluting the stock solution.

  • Sample Preparation: Prepare samples to an expected concentration of ~0.1 mg/mL using a 50:50 Acetonitrile/Water diluent.

  • System Setup: Install the column and purge the system with both mobile phases to remove air bubbles.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 15 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence in the chromatography data system (CDS) including blank injections (diluent), standard injections for system suitability, and sample injections.

  • Data Acquisition: Run the sequence.

  • Data Processing: Integrate the resulting chromatograms to determine the retention time and peak area for the analyte of interest.

Conclusion

The successful HPLC analysis of 8-amino-3,4-dihydroquinazolin-2(1H)-one hinges on a methodical approach that directly addresses its polar nature. By employing a polar-endcapped C18 column and controlling the mobile phase at a moderately basic pH (~9.0), analysts can shift the compound to its more hydrophobic, neutral form, thereby achieving sufficient retention and robust separation from impurities. This guide provides the theoretical foundation and a practical, detailed protocol to serve as a definitive starting point for method development and routine analysis in any high-stakes research environment.

References

  • Unknown. (2015, May 20). What are the main causes of retention time instability in reversed-phase analysis by HPLC? ResearchGate. Available from: [Link]

  • Grüner, A., et al. Sample cleanup and reversed-phase high-performance liquid chromatographic analysis of polar aromatic compounds in groundwater samples from a former gas plant. PubMed. Available from: [Link]

  • SIELC Technologies. Separation of 2-Methyl-4(3H)-quinazolinone on Newcrom R1 HPLC column. SIELC. Available from: [Link]

  • Jones, H. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. Available from: [Link]

  • Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision? Altabrisa Group. Available from: [Link]

  • Nawata, Y., et al. The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Obrnuta faza. Available from: [Link]

  • GL Sciences. How to use analytical columns. GL Sciences. Available from: [Link]

  • Dolan, J. W. (2022, April 15). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available from: [Link]

  • Unknown. (2017, March 6). Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available from: [Link]

  • Mikiciuk-Olasik, E., et al. (2007, February 7). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available from: [Link]

  • Pesek, J. HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. Available from: [Link]

  • Mikiciuk-Olasik, E., et al. (2006, April 24). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Taylor & Francis Online. Available from: [Link]

  • Unknown. (2025, August 5). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. ResearchGate. Available from: [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC. Available from: [Link]

  • Ali, I., et al. Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. MDPI. Available from: [Link]

  • Kumar, A., et al. An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene. Available from: [Link]

  • El-Sayed, N. N. E., et al. (2021, May 23). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI. Available from: [Link]

  • Looby, M., et al. (2021, April 8). Structure Driven Prediction of Chromatographic Retention Times: Applications to Pharmaceutical Analysis. MDPI. Available from: [Link]

  • Asif, M. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC. Available from: [Link]

Sources

Validation

Comparative Stability Guide: Dihydroquinazolin-2-ones vs. Quinazolines

Executive Summary In medicinal chemistry, the choice between dihydroquinazolin-2-ones (DHQZ) and quinazolines (QZ) is often a trade-off between geometric specificity and thermodynamic stability . Quinazolines (QZ) are fu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between dihydroquinazolin-2-ones (DHQZ) and quinazolines (QZ) is often a trade-off between geometric specificity and thermodynamic stability .

  • Quinazolines (QZ) are fully aromatic, planar, and thermodynamically stable, making them the preferred scaffold for kinase inhibitors (e.g., Gefitinib).[1] Their primary instability lies in nucleophilic attack at the electron-deficient C4 position.

  • Dihydroquinazolin-2-ones (DHQZ) offer a non-planar, "puckered" geometry that can access unique binding pockets (e.g., PfATP4 antimalarials).[1] However, they exhibit moderate metabolic stability due to a high liability for oxidative dehydrogenation to the aromatic QZ form.

This guide analyzes the stability profiles of these two scaffolds, supported by mechanistic insights and experimental protocols.

Thermodynamic & Structural Basis[1]

The stability difference is rooted in aromaticity .

FeatureQuinazoline (QZ)Dihydroquinazolin-2-one (DHQZ)
Hybridization Fully

hybridized (Aromatic).
Mixed

/

(Partially Saturated).
Geometry Planar.[2] Rigid.Non-planar. Ring pucker at C4/N3.
Resonance Energy High (Stabilized).Lower (Amide/Urea resonance only).
Major Liability Nucleophilic addition at C4.[3]Oxidative Dehydrogenation to QZ.
Structural Implication

The DHQZ scaffold is essentially a "pre-aromatic" system. The driving force to restore full aromaticity (forming the quinazolinone or quinazoline core) is the primary cause of its instability under oxidative stress (metabolic or chemical).

Oxidative Stability: The Critical Differentiator

Verdict: Quinazolines are oxidatively inert under physiological conditions. Dihydroquinazolin-2-ones are oxidatively labile .

DHQZs undergo dehydrogenation to form Quinazolin-2-ones (or Quinazolines depending on substitution). This transformation is catalyzed by:

  • Cytochrome P450s (CYPs): In liver microsomes.[4][5]

  • Chemical Oxidants: DDQ, KMnO4, or atmospheric oxygen over time.[1]

  • Photo-oxidation: UV light exposure in chlorinated solvents (e.g.,

    
    ) induces electron transfer, leading to aromatization.[1]
    
Mechanism of Instability (DHQZ QZ)[1]

The following diagram illustrates the oxidative dehydrogenation pathway, a common degradation route for DHQZ scaffolds in drug development.

OxidationMechanism cluster_factors Destabilizing Factors DHQZ Dihydroquinazolin-2-one (Non-Planar, sp3 C4) Radical Radical Intermediate (H-abstraction at C4) DHQZ->Radical Oxidation (CYP450 / DDQ) -1e-, -H+ QZ_One Quinazolin-2-one (Planar, Fully Aromatic) Radical->QZ_One Aromatization -1e-, -H+ Driving Force: Aromaticity Driving Force: Aromaticity

Figure 1: The oxidative dehydrogenation mechanism. The thermodynamic drive to regain aromaticity makes DHQZ susceptible to H-abstraction at the C4 position.

Hydrolytic Stability Profile

While QZs are oxidatively stable, they possess a specific vulnerability to hydrolysis that DHQZs generally resist, provided the urea linkage remains intact.[1]

Quinazolines (QZ)[1]
  • Acid/Base Stability: Stable in cold dilute acid/alkali.[3][6]

  • Thermal Instability: In boiling acidic/basic media, the pyrimidine ring opens.

    • Degradation Products: o-Aminobenzaldehyde + Ammonia + Formic Acid.[3]

  • C4-Liability: The C4 position is highly electrophilic. Water can attack here, eventually leading to ring opening or displacement of leaving groups (e.g., 4-chloroquinazolines hydrolyze rapidly to quinazolin-4-ones).[1]

Dihydroquinazolin-2-ones (DHQZ)
  • Urea Linkage: The cyclic urea (N-C(=O)-N) is chemically robust.

  • Resistance: More resistant to nucleophilic attack at C4 because C4 is

    
     hybridized and not part of an electron-deficient aromatic system.
    
  • Risk: Under extreme acidic conditions, the aminal-like character can lead to reversible ring opening, but this is kinetically slower than QZ hydrolysis.[1]

Metabolic Stability (Microsomal Data)

In drug discovery, metabolic stability is measured by Intrinsic Clearance (


)  in liver microsomes.[1]
ParameterQuinazolinones (QZ-ones)Dihydroquinazolinones (DHQZ)
Metabolic Fate Hydroxylation (Phase I) or Glucuronidation (Phase II).Dehydrogenation (Aromatization) + Hydroxylation.
Typical

High (> 60 min).[1][7] Often stable.Moderate (15–45 min).
CYP Reaction Standard substrate.Substrate for desaturation (Oxidation).
Optimization Block metabolic soft spots (e.g., F-substitution).[1]Block C4-oxidation (e.g., gem-dimethyl at C4).[1]

Key Insight: If your DHQZ lead compound shows high clearance, check for the formation of the corresponding Quinazolinone metabolite (+2 Da mass shift loss of 2H, often observed as -2 Da in mass spec).[1] This confirms oxidative instability.

Experimental Protocols

To validate the stability of your scaffold, use these self-validating protocols.

Protocol A: Accelerated Chemical Oxidation Test

Purpose: Rapidly assess if a DHQZ scaffold will aromatize under oxidative stress.

  • Preparation: Dissolve 0.1 mmol of the DHQZ test compound in 2 mL of Dichloromethane (DCM).

  • Oxidant Addition: Add 1.1 equivalents of DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) .

    • Note: DDQ is a selective oxidant for dehydrogenation.

  • Monitoring: Stir at room temperature. Monitor by TLC or LC-MS at t=0, 1h, and 4h.[1]

  • Readout:

    • Stable: No reaction.

    • Unstable: Conversion to the Quinazolin-2-one (Mass shift: [M-2H]).

    • Reference Standard: Use a known DHQZ (e.g., 4-phenyl-3,4-dihydroquinazolin-2(1H)-one) as a positive control for oxidation.

Protocol B: Comparative Hydrolytic Stress

Purpose: Compare ring stability under harsh conditions.

  • Conditions: Prepare 1 mM solutions of QZ and DHQZ in:

    • (A) 1N HCl / MeOH (1:1)

    • (B) 1N NaOH / MeOH (1:1)[1]

  • Stress: Heat to reflux (80°C) for 2 hours.

  • Analysis: LC-MS quantification of parent peak area.

  • Expectation:

    • QZ: Significant degradation (>50% loss) in Acidic Reflux (Ring opening).[1]

    • DHQZ: Minimal degradation (<10% loss) unless substituents are labile.

Decision Matrix: Selecting the Right Scaffold

Use this logic flow to determine which scaffold suits your biological target.

DecisionMatrix Start Start: Select Scaffold TargetGeo Does the target require a planar Pharmacophore? Start->TargetGeo PlanarYes YES (e.g., Kinase ATP pocket) TargetGeo->PlanarYes PlanarNo NO (e.g., Allosteric/Puckered site) TargetGeo->PlanarNo SelectQZ Select QUINAZOLINE PlanarYes->SelectQZ CheckC4 Check C4 Stability (Avoid good leaving groups) SelectQZ->CheckC4 SelectDHQZ Select DIHYDROQUINAZOLIN-2-ONE PlanarNo->SelectDHQZ CheckOx Assess Oxidative Liability (Run Protocol A) SelectDHQZ->CheckOx

Figure 2: Decision tree for scaffold selection based on geometric requirements and stability risks.

References

  • Metabolic Stability of Dihydroquinazolinones

    • Lactam Truncation Yields a Dihydroquinazolinone Scaffold with Potent Antimalarial Activity that Targets PfATP4. (2024). ChemMedChem.

    • Property and Activity Refinement of Dihydroquinazolinone-3-carboxamides.[8] (2024). Journal of Medicinal Chemistry. [1]

  • Chemical Oxidation & Photostability

    • Light-induced oxidation of 2,3-dihydroquinazolin-4(1H)-ones.[9] (2010). ResearchGate.

    • An Efficacious Protocol for the Oxidation of 3,4-Dihydropyrimidin-2(1H)-ones using Pyridinium Chlorochromate. (2008).[10] Australian Journal of Chemistry.

  • General Quinazoline Chemistry

    • Quinazolines and Quinazolinones: A Review on Synthesis and Biological Activities. (2023).[5][6] Molecules.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Amino-3,4-dihydroquinazolin-2(1H)-one

This guide provides essential safety and logistical information for the handling and disposal of 8-Amino-3,4-dihydroquinazolin-2(1H)-one. As a valued professional in research and drug development, your safety is paramoun...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of 8-Amino-3,4-dihydroquinazolin-2(1H)-one. As a valued professional in research and drug development, your safety is paramount. This document moves beyond a simple checklist to offer a comprehensive operational plan grounded in established scientific principles and field-proven best practices. Our goal is to empower you with the knowledge to handle this and similar chemical entities with the highest degree of safety and confidence.

Hazard Analysis: A Proactive Approach to Safety

While a specific, comprehensive Safety Data Sheet (SDS) for 8-Amino-3,4-dihydroquinazolin-2(1H)-one may not be readily available, a thorough hazard assessment can be conducted by examining its structural motifs: a quinazolinone core and an aromatic amine substituent.

  • Quinazolinone Derivatives: The quinazolinone scaffold is a privileged structure in medicinal chemistry.[1][2] However, related quinoline compounds have been shown to cause cancers of the liver and blood vessels in mammals, and some derivatives are considered potential carcinogens.[3]

  • Aromatic Amines: This class of compounds can be toxic and may cause skin, eye, and respiratory irritation.[4][5][6][7] Some aromatic amines are also suspected of causing genetic defects.[6][7]

Given these characteristics, it is imperative to treat 8-Amino-3,4-dihydroquinazolin-2(1H)-one with caution and to assume it may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[6][7][8][9][10][11]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial to mitigate the risks associated with handling 8-Amino-3,4-dihydroquinazolin-2(1H)-one. The following table summarizes the recommended PPE.

PPE CategorySpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, as aromatic amines can be absorbed through the skin and may cause irritation.[6][7][12] Gloves should be inspected before use and disposed of properly after handling.
Eye and Face Protection Safety glasses with side shields or chemical safety goggles.[4][5][13] A face shield should be worn over goggles when there is a splash hazard.To protect the eyes from dust particles and potential splashes, as related compounds can cause serious eye irritation.[6][7][8][11]
Body Protection A flame-resistant laboratory coat. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron over the lab coat is recommended.To protect the skin from accidental contact and to prevent contamination of personal clothing.
Respiratory Protection All handling of solid 8-Amino-3,4-dihydroquinazolin-2(1H)-one should be conducted in a certified chemical fume hood.[6][7]To minimize inhalation of airborne particles, which is a primary route of exposure for powdered chemicals. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[5][14]

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with 8-Amino-3,4-dihydroquinazolin-2(1H)-one.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal Prep 1. Pre-Handling Safety Check Verify Verify Fume Hood Function Handling 2. Chemical Handling Prep->Handling Proceed to Handling Inspect Inspect PPE Locate Locate Safety Equipment (Eyewash, Shower, Spill Kit) Don Don Appropriate PPE Post 3. Post-Handling Procedures Handling->Post Proceed to Disposal Work Work Within Fume Hood Avoid Avoid Dust Generation Segregate Segregate Waste Doff Doff PPE Correctly Wash Wash Hands Thoroughly

Caption: A workflow diagram outlining the key stages of safely handling 8-Amino-3,4-dihydroquinazolin-2(1H)-one.

Step-by-Step Handling Protocol

1. Pre-Handling Safety Check

  • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly and the sash is at the appropriate height.[7]

  • Inspect PPE: Check all PPE for signs of wear or damage before use.

  • Locate Emergency Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and spill kit.[15]

2. Chemical Handling

  • Don PPE: Put on all required PPE as outlined in the table above before entering the handling area.

  • Work Within a Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood.[6][7]

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. If possible, use a spatula that minimizes static.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents and strong acids.[6]

3. Post-Handling and Cleaning

  • Decontaminate Surfaces: Wipe down the work area in the fume hood with an appropriate solvent to remove any residual chemical.

  • Doff PPE Correctly: Remove PPE in a manner that avoids cross-contamination. Gloves should be removed last and disposed of immediately.

  • Wash Hands: Wash hands thoroughly with soap and water after removing PPE.[6]

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal is a critical final step in the chemical handling lifecycle. 8-Amino-3,4-dihydroquinazolin-2(1H)-one and any materials contaminated with it must be treated as hazardous waste.[3][15]

Step-by-Step Disposal Protocol

1. Waste Segregation

  • Solid Waste: Place all contaminated solid waste, including gloves, weigh paper, and paper towels, into a designated, labeled hazardous waste container.[15]

  • Liquid Waste: Collect all solutions containing the compound in a separate, compatible, and clearly labeled hazardous waste container.[15]

  • Do Not Mix Waste Streams: Avoid mixing this waste with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[15]

2. Containerization and Labeling

  • Use Appropriate Containers: Use only approved hazardous waste containers that are in good condition and have a secure lid.

  • Label Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "8-Amino-3,4-dihydroquinazolin-2(1H)-one".

3. Final Disposal

  • Follow Institutional Protocols: Adhere strictly to your institution's EHS guidelines for the storage and pickup of hazardous waste.[15]

  • Never Dispose in Regular Trash or Drains: Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the sink.[15]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[7][16][17]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][16][17]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][16][17]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[16][17]

  • Spills: Evacuate the area. Wearing appropriate PPE, contain the spill using a spill kit with absorbent materials. Clean the area as per your institution's EHS procedures.[3][17]

By adhering to these rigorous safety protocols, you contribute to a safer research environment for yourself and your colleagues, ensuring that scientific discovery can proceed without compromising well-being.

References

  • What are the Health and Safety Guidelines for Using Amines?. Google Cloud.
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  • SAFETY DATA SHEET - 2-Amino-4-methylpyridine. MilliporeSigma.
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Sources

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One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Amino-3,4-dihydroquinazolin-2(1H)-one
Reactant of Route 2
8-Amino-3,4-dihydroquinazolin-2(1H)-one
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